BMS-582949

Vue d'ensemble

Description

BMS-582949 est un inhibiteur puissant et sélectif de la protéine kinase 38 activée par les mitogènes (p38 MAPK). Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires telles que le psoriasis . This compound est connu pour sa grande spécificité et son efficacité dans l'inhibition de l'activité de la p38 MAPK .

Applications De Recherche Scientifique

BMS-582949 has been extensively studied for its applications in various scientific fields:

Mécanisme D'action

Target of Action

BMS-582949 is a highly selective inhibitor of p38α MAPK . The p38 MAPKs are a class of mitogen-activated protein kinases that are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and are involved in cell differentiation, apoptosis, and autophagy .

Mode of Action

This compound interacts with its target, p38α MAPK, by inhibiting its activity. The IC50 value of this compound for p38α MAPK is 13 nM . This interaction blocks the kinase activity and activation of p38α MAPK .

Biochemical Pathways

The inhibition of p38α MAPK by this compound affects the MAPK signaling pathway. This pathway plays a crucial role in inflammatory responses. By inhibiting p38α MAPK, this compound can potentially reduce the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that this compound has an improved pharmacokinetic profile .

Result of Action

The inhibition of p38α MAPK by this compound leads to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation, making this compound potentially effective in the treatment of inflammatory diseases .

Analyse Biochimique

Biochemical Properties

BMS-582949 plays a significant role in biochemical reactions by inhibiting the p38 MAPK pathway . It interacts with the p38α isoform of the MAPK family, which is a key player in the production of inflammatory cytokines . This compound inhibits both the activity and activation of p38 MAPK .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dramatically suppresses osteoclast differentiation in vitro . It also reduces inflammation within atherosclerotic plaques . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the p38 MAPK. This inhibition leads to a decrease in the production of inflammatory cytokines, thereby reducing inflammation . It also reverses p38 activation in cells previously activated by lipopolysaccharide (LPS), as shown by the loss of phosphorylation of p38 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It suppresses osteoclast differentiation in a dose-dependent manner over time

Metabolic Pathways

This compound is involved in the p38 MAPK pathway, a key pathway in the production of inflammatory cytokines

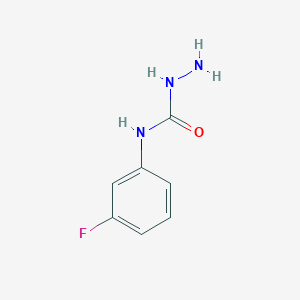

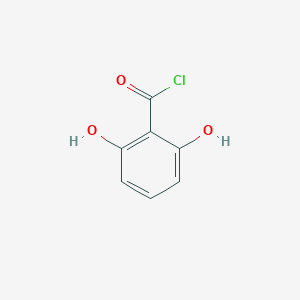

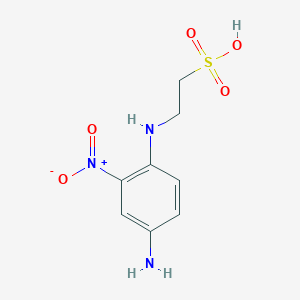

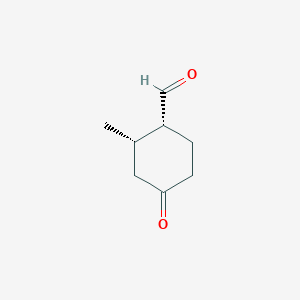

Méthodes De Préparation

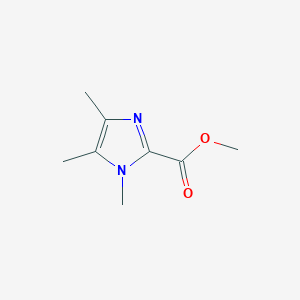

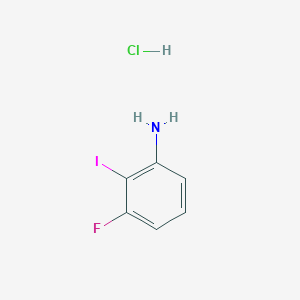

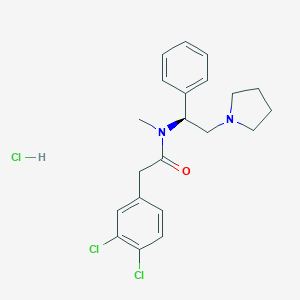

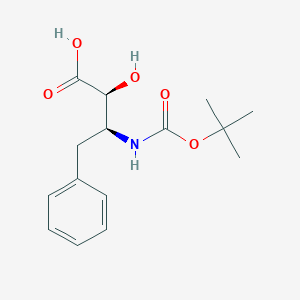

La synthèse de BMS-582949 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté, comme le contrôle de la température, de la pression et l'utilisation de catalyseurs spécifiques .

Analyse Des Réactions Chimiques

BMS-582949 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur la molécule .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines scientifiques :

Biologie : Enquêté pour ses effets sur la signalisation cellulaire et l'inflammation.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la p38 MAPK.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la p38 MAPK, une enzyme clé impliquée dans la régulation des réponses inflammatoires . En bloquant l'activation et l'activité fonctionnelle de la p38 MAPK, this compound réduit la production de cytokines pro-inflammatoires et d'autres médiateurs . Cette inhibition se produit par la liaison de this compound au site de liaison de l'ATP de la p38 MAPK, empêchant sa phosphorylation et son activation subséquente .

Comparaison Avec Des Composés Similaires

BMS-582949 peut être comparé à d'autres inhibiteurs de la p38 MAPK, tels que :

BMS-945429 (ALD518) : Un anticorps monoclonal ciblant l'interleukine-6, un autre acteur clé de la cascade inflammatoire.

Neflamapimod (VX-745) : Un inhibiteur spécifique de la p38α MAPK avec un mécanisme d'action similaire.

TAK-715 : Un autre inhibiteur de la p38 MAPK avec une grande spécificité pour la p38α.

This compound est unique en raison de son mécanisme d'action double, inhibant à la fois l'activité kinase et l'activation de la p38 MAPK . Cette double inhibition améliore son efficacité dans la réduction de l'inflammation par rapport aux autres inhibiteurs qui ne ciblent peut-être qu'un seul aspect de l'activité de la p38 MAPK .

Propriétés

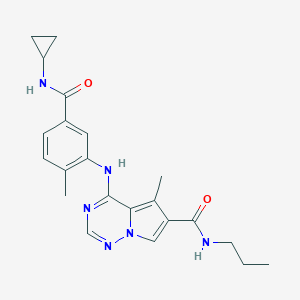

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTQLZHHDRRBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211380 | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623152-17-0 | |

| Record name | BMS-582949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623152-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-582949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-582949?

A1: this compound functions as a highly selective inhibitor of p38α MAP kinase. [] This enzyme plays a crucial role in inflammatory responses by mediating the production of pro-inflammatory cytokines like TNFα. [] By inhibiting p38α, this compound disrupts these signaling pathways and exerts its anti-inflammatory effects. []

Q2: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?

A2: Studies have demonstrated the effectiveness of this compound in both acute and chronic models of inflammation. In an acute murine model of inflammation and a pseudoestablished rat adjuvant-induced arthritis model, this compound demonstrated potent anti-inflammatory effects. [] Furthermore, in a rat LPS-induced TNFα pharmacodynamic model, this compound effectively suppressed the production of this pro-inflammatory cytokine. []

Q3: How does the structure of this compound contribute to its activity and selectivity for p38α?

A3: A key structural feature of this compound is the N-cyclopropyl substituent on the amide group. [] This substitution, in contrast to other alkyl or cycloalkyl groups, enhances the hydrogen-bonding capacity of the amide NH. [] This specific interaction within the p38α active site contributes significantly to the compound's potency and selectivity. [] X-ray crystallography studies have confirmed the binding mode of this compound within the p38α active site. []

Q4: What challenges were encountered with the physicochemical properties of this compound and how were they addressed?

A4: this compound exhibited pH-dependent solubility, leading to inconsistent exposure levels in vivo. [] To address this, researchers developed BMS-751324, a novel prodrug of this compound. [] This prodrug incorporates a carbamoylmethylene linker with hydroxyphenyl acetic acid-derived ester and phosphate functionalities, enhancing its water solubility across a wider pH range. []

Q5: What is the significance of the prodrug approach in the context of this compound?

A5: BMS-751324, the prodrug, demonstrates improved solubility and stability compared to this compound, particularly under acidic conditions. [] It undergoes efficient bioconversion into the active this compound by alkaline phosphatase and esterase enzymes in vivo. [] This results in superior exposure of this compound compared to direct administration, particularly at higher doses. [] Clinical studies confirmed the effectiveness of the prodrug strategy in overcoming the pH-dependent absorption issues associated with this compound. []

Q6: What potential off-target effects or safety concerns have been identified for this compound?

A6: While generally well-tolerated, clinical trials revealed that this compound, like other p38 inhibitors, can cause side effects. [] These include dizziness, rash, and elevated liver enzymes. [] These findings underscore the importance of careful monitoring and risk assessment during clinical development.

Q7: What is the potential of heparanase as a therapeutic target in preeclampsia, and how does this compound contribute to this understanding?

A8: Research suggests that heparanase, an enzyme involved in extracellular matrix degradation, may play a critical role in the development of preeclampsia. [] Studies using HTR8/SVneo cells, a model for human trophoblasts, demonstrated that knocking down heparanase expression led to decreased invasion and increased apoptosis. [] Interestingly, this effect was mediated by the activation of the p38 MAPK signaling pathway, as evidenced by the ability of p38 inhibitors, including this compound, to rescue the impaired invasion observed in heparanase-knockdown cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)